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Compound of Interest

Compound Name:
3-Chloro-6-methylphenethyl

acetate

Cat. No.: B7991301

Get Quote

Chemical Profile & Structural Significance
3-Chloro-6-methylphenethyl acetate is a lipophilic, protected precursor to the corresponding

phenethyl alcohol and amine. Its substitution pattern—a chlorine atom at the meta position and

a methyl group at the ortho position relative to the ethyl side chain—imparts unique steric and

electronic properties valuable for medicinal chemistry.

Systematic Name: 2-(5-chloro-2-methylphenyl)ethyl acetate

CAS Number: 1378877-26-9[1]

Molecular Formula: C₁₁H₁₃ClO₂

Molecular Weight: 228.67 g/mol

Key Features:

Acetate Moiety: Acts as a robust protecting group for the hydroxyl functionality, enhancing

solubility in organic solvents and preventing premature oxidation or side reactions during
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early-stage coupling.

Aryl Chloride: Provides a handle for palladium-catalyzed cross-coupling (e.g., Buchwald-

Hartwig amination or Suzuki coupling) using specialized ligands.

Ortho-Methyl Group: Introduces steric hindrance that can direct regioselectivity in

electrophilic aromatic substitutions (EAS) and conformational locking in receptor binding

studies.

Core Applications in Drug Discovery
The primary utility of 3-Chloro-6-methylphenethyl acetate lies in its conversion to bioactive

scaffolds. It is a critical intermediate for:

Synthesis of 5-Chloro-2-methylphenethylamine Derivatives: This amine scaffold is a

structural analog of serotonin (5-HT) and dopamine. The specific 5-chloro-2-methyl

substitution pattern is explored in the development of 5-HT2C agonists (anti-obesity agents)

and 5-HT2A antagonists (antipsychotics), where the chlorine atom enhances metabolic

stability and receptor affinity.

Construction of Tetrahydroisoquinolines (THIQs): Through the Pictet-Spengler or Bischler-

Napieralski reactions, the corresponding amine can be cyclized to form 7-chloro-4-methyl-

1,2,3,4-tetrahydroisoquinolines. These bicyclic systems are privileged structures in

neuropharmacology.

Impurity Profiling (Analytical Standard): In the manufacturing of chlorinated phenethylamine

drugs (e.g., Lorcaserin analogs), regioisomers are common byproducts. This compound

serves as a definitive reference standard to quantify and identify isomeric impurities (e.g.,

distinguishing the 5-chloro-2-methyl isomer from the 4-chloro-2-methyl isomer) during

HPLC/GC quality control.

Experimental Protocols
The following protocols detail the transformation of the acetate into its reactive forms (alcohol

and amine) and its subsequent cyclization.
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Objective: Quantitative removal of the acetate group without affecting the aryl chloride or

methyl substituents.

Reagents:

3-Chloro-6-methylphenethyl acetate (1.0 eq)[1][2]

Potassium Carbonate (

) (2.0 eq)

Methanol (MeOH) / Water (

) (9:1 v/v)

Procedure:

Dissolution: Dissolve 10 mmol of 3-Chloro-6-methylphenethyl acetate in 50 mL of MeOH.

Addition: Add 20 mmol of finely powdered

. Add 5 mL of water to aid solubility of the base.

Reaction: Stir the suspension vigorously at room temperature (

) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the acetate spot (

) disappears and the alcohol spot (

) dominates.

Workup: Concentrate the mixture under reduced pressure to remove MeOH. Dilute the

residue with 50 mL EtOAc and wash with water (

mL) and brine (

mL).

Drying: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo.
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Yield: Expect >95% yield of a clear, colorless oil. No further purification is usually required.

Objective: Transformation of the alcohol to the primary amine via a Mesylate intermediate

(safer than halogenation).

Reagents:

Step 1: Methanesulfonyl chloride (MsCl) (1.2 eq), Triethylamine (

) (1.5 eq), DCM.

Step 2: Sodium Azide (

) (1.5 eq), DMF.

Step 3: Triphenylphosphine (

) (1.2 eq), THF/Water (Staudinger Reduction).

Procedure:

Mesylation: To a solution of the alcohol (Protocol A product) in DCM at

, add

followed by dropwise addition of MsCl. Stir for 1 hour. Quench with water, extract, and dry.

Azidation: Dissolve the crude mesylate in DMF. Add

(Caution: Toxic). Heat to

for 4 hours.

Note: The ortho-methyl group may slightly retard this substitution due to steric effects;

ensure adequate heating.

Reduction (Staudinger): Dilute the azide solution with THF. Add

and stir at RT for 2 hours (evolution of

gas). Add water (1 mL) and reflux for 2 hours to hydrolyze the phosphinimine.
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Purification: Acid-base extraction. Acidify to pH 2 (amine goes to aqueous phase), wash

organics, then basify aqueous layer to pH 12 and extract with DCM.

Result: 2-(5-Chloro-2-methylphenyl)ethylamine (Free base).

Reaction Pathway Visualization
The following diagram illustrates the divergent synthesis pathways starting from 3-Chloro-6-
methylphenethyl acetate, highlighting its role as a precursor for both linear amines and

bicyclic heterocycles.
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Caption: Synthetic workflow converting the Acetate precursor into the bioactive Amine scaffold

and subsequent Tetrahydroisoquinoline heterocycle.

Technical Specifications & Safety Data
Property Specification

Appearance Colorless to pale yellow liquid

Purity (GC)

Boiling Point (Predicted at 760 mmHg)

Solubility
Soluble in DCM, EtOAc, MeOH; Insoluble in

Water

Storage Sealed, dry, 2–8°C (Refrigerate)

Safety & Handling:

Hazards: Irritant to eyes, respiratory system, and skin.
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Precautions: The hydrolysis product (alcohol) and subsequent amine are biologically active.

Handle in a fume hood.

Waste: Dispose of chlorinated organic waste in segregated halogenated solvent containers.
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Heterocyclic Applications (THIQ Synthesis)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b7991301?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7991301?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

